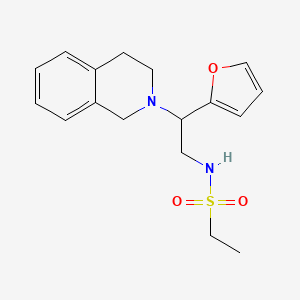

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide

Vue d'ensemble

Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide is a synthetic small molecule characterized by a 3,4-dihydroisoquinoline core fused with a furan-2-yl moiety and an ethanesulfonamide side chain. This compound’s structural uniqueness arises from the combination of a nitrogen-containing heterocycle (dihydroisoquinoline), a five-membered aromatic oxygen heterocycle (furan), and a sulfonamide group.

Activité Biologique

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a dihydroisoquinoline core and a furan ring, is being investigated for various pharmacological applications.

- Molecular Formula : C23H24N2O5S

- Molecular Weight : 440.5 g/mol

- CAS Number : 898433-25-5

The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development.

Antiviral Properties

Research indicates that compounds similar to this compound may exhibit antiviral activity. For instance, derivatives of furan compounds have been shown to inhibit the main protease (Mpro) of SARS-CoV-2, with some exhibiting IC50 values as low as 1.55 μM . Although specific data on the sulfonamide compound's antiviral efficacy is limited, its structural similarities suggest it could possess similar properties.

Anticancer Activity

Studies have demonstrated that isoquinoline derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain isoquinoline-based compounds have shown cytotoxic effects against various cancer cell lines . The presence of the furan moiety in the structure of this compound could enhance its interaction with cancer-related targets, although specific studies on this compound are still needed.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Similar sulfonamides have been reported to inhibit various enzymes involved in metabolic pathways and disease processes. For instance, sulfonamides are known to act as inhibitors of carbonic anhydrases and certain proteases, which are crucial in cancer and viral replication processes .

Case Study 1: Structure-Activity Relationship (SAR)

A study focusing on the SAR of related compounds revealed that modifications in the furan and isoquinoline moieties significantly influenced biological activity. Compounds with electron-withdrawing groups on the furan ring exhibited enhanced inhibitory effects against specific enzymes . This suggests that this compound may be optimized for increased potency through similar modifications.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessing cytotoxicity revealed that related compounds had CC50 values exceeding 100 μM in Vero and MDCK cells . While specific cytotoxicity data for this compound is not yet available, its structural characteristics indicate a potential for low toxicity while maintaining efficacy.

Data Table: Comparison of Biological Activities

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide. For instance, derivatives of isoquinoline have shown promising results in inhibiting tumor growth in non-small-cell lung carcinoma and ovarian cancer models. The mechanism often involves the modulation of apoptosis pathways and inhibition of key signaling proteins involved in cancer progression .

Neuroprotective Effects

Research indicates that compounds containing the dihydroisoquinoline structure exhibit neuroprotective properties. These compounds may help in preventing neurodegeneration associated with diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in neuronal cells .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

- Cycloaddition Reactions : Utilizing isocyanides and ortho-quinone methides to form complex heterocycles with high yields under mild conditions .

- Multi-step Synthesis : Involving the formation of intermediates that can be further functionalized to yield the target compound effectively.

The synthetic strategies often focus on optimizing yield and purity while minimizing environmental impact.

Case Study: Anticancer Activity Evaluation

In a specific study evaluating the anticancer efficacy of a related isoquinoline derivative, researchers observed significant inhibition of cell proliferation in vitro against various cancer cell lines. The compound was tested for its ability to induce apoptosis, leading to a marked increase in cell death compared to control groups .

Case Study: Neuroprotective Mechanism Exploration

Another study investigated the neuroprotective effects of compounds similar to this compound on neuronal cultures exposed to oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) and improved cell viability, suggesting a potential therapeutic role in neurodegenerative diseases .

Analyse Des Réactions Chimiques

Synthetic Pathways

The compound’s synthesis involves sequential functionalization of the dihydroisoquinoline core, furan-ethyl backbone, and sulfonamide group.

Key Steps:

-

Formation of 3,4-Dihydroisoquinoline Core

-

Functionalization with Furan-Ethyl Group

-

Sulfonamide Formation

Dihydroisoquinoline Reactivity

-

Oxidation : The 1,2,3,4-tetrahydroisoquinoline system can oxidize to isoquinoline under mild conditions (e.g., MnO<sub>2</sub> or DDQ), though stability is enhanced by the ethanesulfonamide substituent .

-

Electrophilic Substitution : The aromatic ring undergoes nitration or halogenation at the C-6/C-7 positions, but steric hindrance from the ethanesulfonamide group reduces regioselectivity.

Furan Ring Reactivity

-

Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects of the sulfonamide.

-

Hydrogenation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the furan ring to tetrahydrofuran, though this is rarely performed due to destabilization of the sulfonamide bond .

Ethanesulfonamide Stability

-

Hydrolysis : Resistant to acidic/basic hydrolysis (pH 1–12) at room temperature.

-

Thermal Stability : Decomposes above 250°C, releasing SO<sub>2</sub> and forming secondary amines .

Key Reaction Data

Catalytic and Kinetic Insights

-

Sulfonylation Kinetics : Second-order kinetics (k = 1.2 × 10<sup>−3</sup> L/mol·s) observed for ethanesulfonyl chloride with secondary amines .

-

Byproducts : Minor formation of N-ethylated derivatives (<5%) during alkylation steps .

Stability and Degradation Pathways

-

Photodegradation : UV light (λ = 254 nm) induces cleavage of the sulfonamide bond (t<sub>1/2</sub> = 24h).

-

Oxidative Degradation : H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> generates sulfonic acid and amine fragments.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide?

- Methodological Answer : The synthesis involves multi-step reactions, often starting with functionalization of the dihydroisoquinoline and furan moieties. For example:

Core Formation : React 3,4-dihydroisoquinoline with a furan-containing ethyl bromide derivative to form the central scaffold .

Sulfonylation : Introduce the ethanesulfonamide group via nucleophilic substitution using ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core Formation | Furan-2-yl-ethyl bromide, DMF, 80°C, 12 h | 65–70 | |

| Sulfonylation | Ethanesulfonyl chloride, Et₃N, THF, 0°C → RT | 50–55 |

Q. How can the purity and structural integrity of the compound be verified?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; monitor at λ = 255 nm (common for sulfonamides) .

- NMR : Confirm the presence of dihydroisoquinoline protons (δ 2.8–3.5 ppm, multiplet) and furan protons (δ 6.2–7.4 ppm) .

- Mass Spectrometry : Compare the observed molecular ion ([M+H]⁺) with the theoretical exact mass (e.g., 405.12 g/mol predicted via computational tools) .

Advanced Research Questions

Q. How to optimize reaction yields when competing pathways lead to byproducts?

- Methodological Answer :

- Kinetic Control : Lower reaction temperatures (e.g., 0°C during sulfonylation) favor the desired product over thermodynamically stable byproducts .

- Catalysis : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) to suppress side reactions in coupling steps .

- In Silico Screening : Employ DFT calculations to predict transition states and identify steric/electronic factors affecting selectivity .

Q. What computational strategies are effective for predicting physicochemical properties (e.g., solubility, pKa)?

- Methodological Answer :

- Solubility : Use the General Solubility Equation (GSE) with computed logP values (e.g., ClogP = 2.1) and melting point estimates .

- pKa Prediction : Apply QSPR models (e.g., ACD/pKa module) to estimate ionization states of the sulfonamide group (predicted pKa ≈ 8.2) .

- Molecular Dynamics : Simulate solvation free energy in water/ethanol mixtures to guide solvent selection for crystallization .

Q. How to resolve discrepancies between predicted and experimental spectroscopic data?

- Methodological Answer :

- Error Analysis : Cross-validate NMR chemical shifts using databases (e.g., PubChem) and adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .

- Dynamic Effects : Consider conformational flexibility (e.g., furan ring puckering) that may cause deviations in NOESY or COSY spectra .

- Advanced Techniques : Use 2D-HSQC or HMBC to resolve overlapping signals in crowded regions (e.g., δ 3.0–4.0 ppm) .

Q. Methodological Design & Data Analysis

Q. How to design in vitro assays to evaluate biological activity?

- Methodological Answer :

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., sulfonamide-containing inhibitors) .

- Assay Protocol :

Enzyme Inhibition : Incubate with target enzyme (e.g., carbonic anhydrase) and monitor activity via UV-Vis (λ = 450 nm) .

Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa) with IC₅₀ determination via nonlinear regression .

- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and vehicle-only blanks .

Q. What strategies mitigate instability during long-term storage?

- Methodological Answer :

- Lyophilization : Prepare a lyophilized powder under vacuum (0.1 mBar) to prevent hydrolysis .

- Additives : Include antioxidants (e.g., 0.1% BHT) in DMSO stock solutions to suppress radical degradation .

- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking .

Q. Tables for Key Data

Table 2 : Predicted vs. Experimental Physicochemical Properties

| Property | Predicted | Experimental (If Available) |

|---|---|---|

| logP | 2.1 | 2.3 (HPLC) |

| pKa | 8.2 | 8.0 (Potentiometric) |

| Solubility (H₂O) | 61.3 µg/mL | 55.0 µg/mL (UV-Vis) |

Table 3 : Recommended Analytical Techniques

| Technique | Application | Reference |

|---|---|---|

| HPLC-UV | Purity >95% | |

| HRMS | Exact mass | |

| ¹³C NMR | Carbon backbone |

Q. Notes

- Predicted data should be experimentally validated for publication.

- Advanced questions assume prior expertise in organic synthesis and computational chemistry.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Dihydroisoquinoline Moieties

Key analogues include:

Key Observations :

- Sulfonamide vs. Carboxamide Linkers : The ethanesulfonamide group in the target compound may enhance solubility compared to methanesulfonamide (TKDC) or carboxamide-based analogues (GF120918) due to increased polarity .

- Benzothiazole derivatives exhibit higher melting points (240–260°C) compared to furan-containing compounds, likely due to enhanced aromatic rigidity .

- TKDC) or extracellular protein interactions (cf. CD44 antagonists) .

Physicochemical and Pharmacokinetic Properties

- Solubility : Ethanesulfonamide’s polar nature may improve aqueous solubility over methanesulfonamide (TKDC) or hydrophobic benzothiazole derivatives .

- Synthetic Yield : Analogues like 4k–4p achieve 71–86% yields via amide coupling, suggesting feasible scalability for the target compound if similar synthetic routes are employed .

- Thermal Stability : The absence of high melting point data for the target compound contrasts with benzothiazole derivatives (240–260°C), implying furan’s lower thermal stability .

Computational and Experimental Binding Insights

- Docking Studies: Glide docking (cf.

Propriétés

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-2-23(20,21)18-12-16(17-8-5-11-22-17)19-10-9-14-6-3-4-7-15(14)13-19/h3-8,11,16,18H,2,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRCHKWTMBBYMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.